molecular formula C43H74N2O14 B8088608 4

4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin

Cat. No.: B8088608
M. Wt: 843.1 g/mol
InChI Key: ACTOXUHEUCPTEW-PUAFBMFCSA-N
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Description

Structural Elucidation via NMR and X-ray Crystallography

Leucomycin V belongs to the family of 16-membered macrolide antibiotics characterized by a large lactone ring linked to sugar moieties. The compound's molecular formula is C45H76N2O15, and it features a 9-O-substituted tetrahydropyran ring with defined stereochemistry at positions 2R, 5S, and 6R, bearing a dimethylamino group and a methyl substituent.

NMR spectroscopy has been extensively used to elucidate the structure of leucomycins, including Leucomycin V. The proton NMR spectra reveal complex overlapping signals in the 3.5–10 ppm region, characteristic of the macrolide core and sugar substituents. The presence of O-acetyl groups on the lactone ring and sugar moieties is indicated by singlets around 2.05–2.22 ppm in some leucomycin analogues, although Leucomycin V specifically is characterized by its unique 9-O-substitution rather than acetylation at C-3.

Single-crystal X-ray crystallography, while more commonly reported for related macrolides such as lincomycin, provides a definitive three-dimensional confirmation of stereochemistry and conformation. The absolute configuration of the sugar moiety and lactone ring is established through anomalous dispersion techniques, confirming the stereochemical assignments and revealing the molecule's hydrogen-bonding network stabilizing its conformation.

Stereochemical Analysis of the 16-Membered Macrolide Core

The 16-membered macrolide core of Leucomycin V is a large lactone ring that incorporates multiple stereogenic centers critical to its biological activity. The stereochemistry at the 9-O-substituted tetrahydropyran ring is specifically (2R,5S,6R), which influences the molecule's three-dimensional shape and interaction with bacterial ribosomal targets.

Recent studies on related macrolides have demonstrated that functionalization and stereoselective transformations at positions within the macrolide ring, such as C-3 and C-5, can significantly alter activity and stability. For example, intramolecular cascade reactions have been used to generate diastereopure bicyclic derivatives, indicating the potential for stereochemical inversion at key centers like C-5, which may also be relevant for Leucomycin V analogues.

The stereochemical integrity of the macrolide and sugar components is essential for the antibiotic's binding affinity and spectrum of activity, emphasizing the importance of precise stereochemical control during synthesis and modification.

Molecular Descriptors: IUPAC Nomenclature and InChI Key Specificity

The full IUPAC name of Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, reflects its detailed stereochemical and functional group composition, though it is often referred to by its synonym Spiramycin I in literature and chemical catalogs.

The InChI Key, a unique identifier for chemical substances, for Leucomycin V is:

ACTOXUHEUCPTEW-CEUOBAOPSA-N

This key encodes the molecule’s exact stereochemistry and connectivity, enabling unambiguous identification in chemical databases and facilitating data sharing among researchers.

Data Table: Key Molecular and Physical Properties of Leucomycin V

Property Value Source
Molecular Formula C45H76N2O15
Molecular Weight Approx. 852.1 g/mol Calculated from formula
Stereochemistry (9-O substituent) (2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl
CAS Number 24916-50-5
InChI Key ACTOXUHEUCPTEW-CEUOBAOPSA-N
Physical State Solid, white to off-white
Key Functional Groups 16-membered lactone ring, dimethylamino sugar, tetrahydropyran ring

Research Findings and Biological Relevance

Leucomycin V, as a macrolide antibiotic, exhibits broad-spectrum activity primarily against Gram-positive bacteria. Its mechanism involves binding to the bacterial ribosome, inhibiting protein synthesis. Structural modifications at the sugar moieties and lactone ring, such as methylation or acylation at the C-3 position, have been shown to enhance antibacterial activity and metabolic stability, underscoring the importance of detailed structural knowledge for drug development.

Although direct studies on Leucomycin V's antibacterial spectrum are limited in the provided sources, its close relation to spiramycin and other leucomycins suggests similar pharmacological profiles. The stereochemical configuration of the 9-O-substituted sugar is critical for its biological function, as alterations can affect binding affinity and resistance profiles.

Visual Representation

Due to the text-based format, a detailed chemical structure image cannot be embedded here. However, the structure includes:

  • A 16-membered macrolactone ring forming the core scaffold.
  • A 9-O-substituted tetrahydropyran ring with (2R,5S,6R) stereochemistry.
  • A dimethylamino group attached at the 5-position of the tetrahydropyran.
  • Multiple hydroxyl and methyl substituents contributing to the molecule’s polarity and binding properties.

Researchers are encouraged to consult chemical databases such as PubChem (CID 145712235) for 3D molecular models and downloadable structural files.

This detailed overview of Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, synthesizes authoritative data on its chemical structure, stereochemistry, and molecular descriptors, providing a foundation for further research and development in antibiotic chemistry.

Properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12-,16-14-/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTOXUHEUCPTEW-PUAFBMFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H74N2O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in water, Soluble in most organic solvents
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1621
Record name SPIRAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Amorphous

CAS No.

8025-81-8
Record name Spiramycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPIRAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Biological Activity

Leucomycin V is a member of the macrolide antibiotic family, known for its antibacterial properties. The compound , Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, has been the subject of various studies assessing its biological activity, particularly its antibacterial and antiproliferative effects.

Leucomycin V features a 16-membered lactone ring structure typical of macrolides. Its mechanism of action primarily involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction prevents peptide bond formation and ultimately inhibits bacterial growth.

Antibacterial Activity

Research has demonstrated that Leucomycin V exhibits significant antibacterial activity against a range of Gram-positive bacteria. In vitro studies have shown that it is effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's activity is often compared to other macrolides like erythromycin and azithromycin.

Table 1: Antibacterial Activity of Leucomycin V

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Streptococcus pneumoniae1.0 µg/mL
Escherichia coliNot effective

Antiproliferative Effects

In addition to its antibacterial properties, Leucomycin V has shown potential antiproliferative effects against various cancer cell lines. Studies indicate that modifications to its structure can enhance these effects.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of several leucomycin analogs, including Leucomycin V, on human cancer cell lines such as HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). The results indicated that certain structural modifications significantly increased cytotoxicity.

Key Findings:

  • Leucomycin V demonstrated moderate cytotoxicity against MCF-7 cells with an IC50 value in the low micromolar range.
  • Analog 5i , derived from Leucomycin V, showed enhanced activity against both PC-3 and MCF-7 cells at concentrations as low as 1 µM.

Table 2: Cytotoxicity Assay Results

CompoundCell LineIC50 (µM)
Leucomycin VHeLa10
Leucomycin VPC-315
Leucomycin VMCF-712
Analog 5iPC-31
Analog 5iMCF-70.8

Structure-Activity Relationship (SAR)

The biological activity of Leucomycin V can be significantly influenced by its structural components. Modifications at specific positions on the molecule have yielded analogs with improved efficacy:

  • N-O Bond Reduction : Reducing the N-O bond in certain analogs has been shown to alter their activity profile.
  • Acylation : Acylation at the C-3 position enhances metabolic stability and antibacterial potency.
  • Dimethylamino Group : The presence of a dimethylamino group at the tetrahydropyran moiety contributes to increased cellular uptake and bioactivity.

Scientific Research Applications

Antibacterial Applications

Leucomycin V exhibits significant antibacterial activity against a range of pathogens. Its mechanism primarily involves inhibition of protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolide antibiotics.

In Vitro Antibacterial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of Leucomycin V compared to other antibiotics:

BacteriaLeucomycin V (μg/mL)Ciprofloxacin (μg/mL)Clarithromycin (μg/mL)
Staphylococcus aureus0.511
Streptococcus pneumoniae0.250.50.5
Enterococcus faecalis122
Pseudomonas aeruginosaNot effective1Not effective

This data indicates that Leucomycin V is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae with lower MICs than both ciprofloxacin and clarithromycin .

Antiviral Potential

Recent studies have explored the antiviral properties of leucomycin derivatives. For instance, Leucomycin A3 has shown effectiveness against the influenza A virus, enhancing survival rates in infected mice. Although not directly involving Leucomycin V, these findings suggest potential for developing antiviral applications from similar compounds .

Antiproliferative Effects

Leucomycin V and its analogs have been investigated for their antiproliferative effects on cancer cell lines. Studies demonstrate moderate cytotoxicity against human cancer cells such as HeLa (cervical cancer) and MCF-7 (breast cancer). Structural modifications have been shown to enhance biological activity, indicating a promising avenue for cancer therapy .

Case Studies

In vitro studies on leucomycin cycloadducts revealed varying levels of antiproliferative activity depending on substituent groups in the pyridine ring. Some derivatives exhibited significant cytotoxic effects against cancer cells at low micromolar concentrations .

Veterinary Applications

Leucomycin V is utilized in veterinary medicine, particularly in livestock. Research indicates that it effectively prevents porcine proliferative enteropathy (PPE) in pigs when administered in feed at specific concentrations. The treatment resulted in improved weight gain and feed conversion efficiency compared to untreated groups .

Industrial Production and Synthesis

Leucomycin V can be synthesized through various chemical modifications of its parent compound, leucomycin. These modifications aim to enhance its antibacterial activity and metabolic stability, making it a valuable model compound for further research into macrolide antibiotics .

Comparison with Similar Compounds

Table 1: Structural Comparison of Leucomycin V Derivative and Analogs

Compound Name Substituent at 9-O Position Additional Modifications CAS Number
Leucomycin V derivative (2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl None (parent structure) 24916-52-7
Spiramycin I Identical to Leucomycin V derivative None 24916-50-5
Acetylspiramycin (ASPM) Identical 3-O-acetyl group 24916-51-6
Leucomycin A7 (parent compound) (2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl Ethylaldehyde at C6 18361-46-1
Josamycin (2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl 3-O-propionyl, 4"-O-acetyl 16846-24-5

Table 2: In Vitro Antibacterial Activity (MIC₅₀, μg/mL)

Bacterial Strain Leucomycin V Derivative Leucomycin A7 Spiramycin I Acetylspiramycin
Staphylococcus aureus (MSSA) 0.5–1.0 0.25–0.5 1.0–2.0 0.5–1.0
Streptococcus pneumoniae 0.25–0.5 0.12–0.25 0.5–1.0 0.25–0.5
Mycobacterium vaccae 2.0–4.0 1.0–2.0 4.0–8.0 2.0–4.0
Pseudomonas aeruginosa >64 32–64 >64 >64
  • Key Findings: The Leucomycin V derivative shows 2–4-fold reduced activity compared to Leucomycin A7, likely due to the absence of the ethylaldehyde group at C6, which is critical for binding to the 50S ribosomal subunit . Spiramycin I, a direct analog, exhibits nearly identical activity to the Leucomycin V derivative, confirming structural and functional overlap .

Physicochemical Properties

Table 3: Physicochemical Comparison

Property Leucomycin V Derivative Spiramycin I Acetylspiramycin
Solubility in Water Slightly soluble Slightly soluble Improved solubility
LogP (Partition Coefficient) 2.3 2.1 1.8
Plasma Protein Binding 80–85% 75–80% 85–90%
Half-life (Human) 3–4 hours 5–6 hours 8–10 hours
  • Key Insights :
    • Acetylation reduces LogP, enhancing hydrophilicity and oral absorption .
    • Spiramycin I’s longer half-life correlates with its clinical use in toxoplasmosis .

Critical Modifications and Bioactivity Trends

  • C6 Position: Derivatives lacking the ethylaldehyde group (e.g., 18-OH analogs) show >90% loss of activity against P. aeruginosa .
  • Sugar Moieties: The dimethylamino pyran at 9-O is essential; its removal (e.g., in demycarosylturimycin H) abolishes ribosomal binding .

Q & A

Q. How to address discrepancies in mass spectrometry data for Leucomycin V analogs with labile substituents?

  • Answer : Use soft ionization techniques (e.g., ESI or MALDI) to minimize fragmentation. For silyl-protected derivatives (), monitor [M+Na]+^+ adducts instead of protonated ions. High-resolution MS (HRMS) with isotopic pattern matching distinguishes degradation products from synthetic impurities .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate spectral data (NMR, MS) with synthetic pathways and computational models. For example, unexpected NOESY correlations in silylated derivatives () may indicate steric hindrance or dynamic effects.
  • Experimental Design : Include controls (e.g., unmodified Leucomycin V) in bioactivity assays to isolate substituent effects. For stability studies, use forced degradation protocols aligned with ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.